![molecular formula C26H25N3O4 B2977205 N-苄基-N-乙基-2-[3-(4-甲氧基苯基)-2,4-二氧代喹唑啉-1-基]乙酰胺 CAS No. 899923-57-0](/img/no-structure.png)

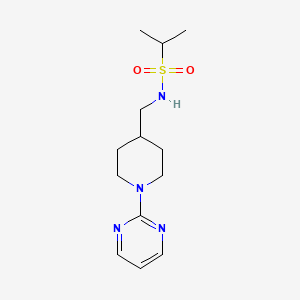

N-苄基-N-乙基-2-[3-(4-甲氧基苯基)-2,4-二氧代喹唑啉-1-基]乙酰胺

货号 B2977205

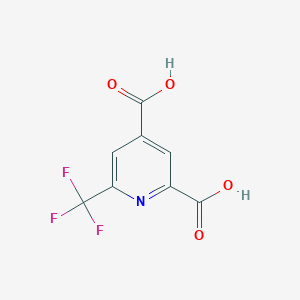

CAS 编号:

899923-57-0

分子量: 443.503

InChI 键: QOUSFENLWKTEDU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

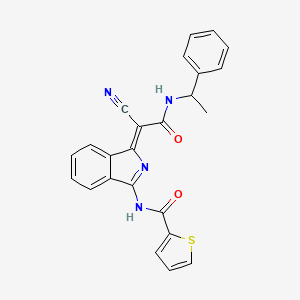

Chemical Reactions Analysis

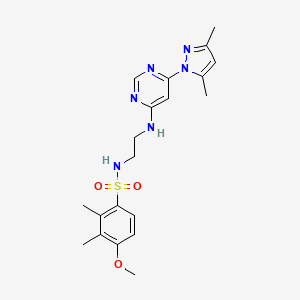

Cyanoacetamides, which are similar to the queried compound, are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .科学研究应用

- BNA crystals have been studied for their second-order nonlinear optical (NLO) properties . These materials can be used in optical signal-processing devices, such as THz-wave generators and detectors. Their ultra-fast response due to π-electrons and low refractive index make them promising candidates for next-generation information-telecommunication systems.

- Researchers have synthesized BNA derivatives and evaluated their antiproliferative activity against different human cancer cell lines . While further studies are needed, BNA derivatives could potentially serve as novel anticancer agents.

- BNA crystals grown from polar aprotic solvents have exhibited relatively higher THz efficiency . This property is relevant for applications in terahertz technology, including imaging and communication.

- BNA derivatives have been synthesized via halogen exchange reactions . Understanding the effects of solvents and ligands in these reactions can contribute to the development of efficient synthetic methods.

- BNA-related compounds have been explored in the synthesis of heterocycles, ranging from four-membered to seven-membered rings . These heterocycles often exhibit unique biological activities, making them valuable in drug discovery.

- The ability to characterize BNA crystals quantitatively allows for precise device fabrication . Researchers can exploit BNA’s properties to create functional devices in various fields.

Nonlinear Optical (NLO) Materials

Anticancer Activity

THz Efficiency

Halogen Exchange Reactions

Heterocycle Synthesis

Precise Device Fabrication

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide involves the condensation of 4-methoxybenzoyl chloride with ethyl benzylacetate to form 4-methoxyphenyl ethyl benzylacetate. This intermediate is then reacted with anthranilic acid to form 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid, which is subsequently converted to the final product through reaction with benzylamine and acetic anhydride.", "Starting Materials": [ "4-methoxybenzoyl chloride", "ethyl benzylacetate", "anthranilic acid", "benzylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzoyl chloride with ethyl benzylacetate in the presence of a base such as triethylamine to form 4-methoxyphenyl ethyl benzylacetate.", "Step 2: Reaction of 4-methoxyphenyl ethyl benzylacetate with anthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid.", "Step 3: Conversion of 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid to N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide through reaction with benzylamine and acetic anhydride in the presence of a catalyst such as pyridine." ] } | |

CAS 编号 |

899923-57-0 |

产品名称 |

N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |

分子式 |

C26H25N3O4 |

分子量 |

443.503 |

IUPAC 名称 |

N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |

InChI |

InChI=1S/C26H25N3O4/c1-3-27(17-19-9-5-4-6-10-19)24(30)18-28-23-12-8-7-11-22(23)25(31)29(26(28)32)20-13-15-21(33-2)16-14-20/h4-16H,3,17-18H2,1-2H3 |

InChI 键 |

QOUSFENLWKTEDU-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

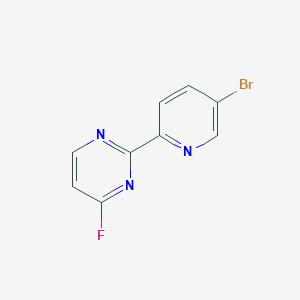

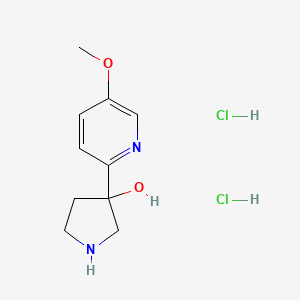

2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine

2111411-93-7

6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid

1823813-08-6

![N-Ethyl-N-[2-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2977129.png)

![4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one](/img/structure/B2977130.png)

![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)

![(E)-3-[3-(2-chloro-6-fluorobenzyl)-2,4-diisopropoxyphenyl]-2-(phenylsulfonyl)-2-propenenitrile](/img/structure/B2977139.png)

![N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2977144.png)